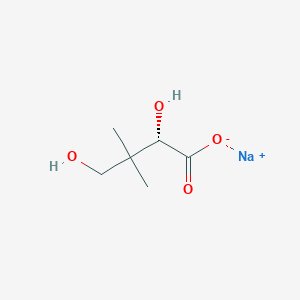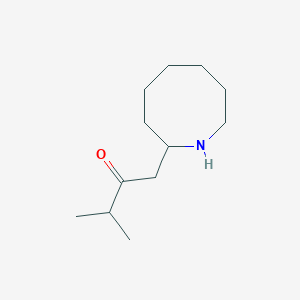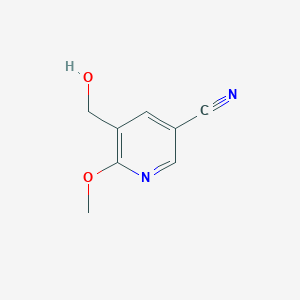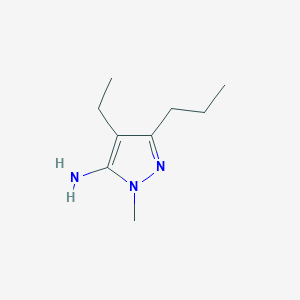![molecular formula C7H8N4 B13073098 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-B]pyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the reduction of nitro groups to amines.
Substitution: Commonly involves nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor agonist, which could have implications in neurological research.
Medicine: Explored for its potential as a proton pump inhibitor, aromatase inhibitor, and nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system. Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-A]pyridine: Commonly found in drugs like zolpidem (Ambien) and miroprofen.
Uniqueness
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist and proton pump inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-methyl-1H-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11) |
Clé InChI |
LQHQIXLGVJVBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=CC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)

![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)




![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)

